molecular formula C7H12Cl2N2 B1280100 o-Aminobenzylamine dihydrochloride CAS No. 29483-71-4

o-Aminobenzylamine dihydrochloride

Cat. No. B1280100
CAS RN: 29483-71-4
M. Wt: 195.09 g/mol
InChI Key: GDBZDLPGORORCQ-UHFFFAOYSA-N
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Description

o-Aminobenzylamine dihydrochloride, also known as 2-Aminomethylphenylamine dihydrochloride, is a chemical compound with the molecular formula C7H12Cl2N2 . It has an average mass of 195.090 Da and a monoisotopic mass of 194.037750 Da .


Molecular Structure Analysis

The molecular structure of o-Aminobenzylamine dihydrochloride consists of a benzene ring with an amino (NH2) group and a methylamine (CH2NH2) group attached to it . The InChI string representation of the molecule is InChI=1S/C7H10N2.2ClH/c8-5-6-3-1-2-4-7(6)9;;/h1-4H,5,8-9H2;2*1H . The canonical SMILES representation is C1=CC=C(C(=C1)CN)N.Cl.Cl .

Scientific Research Applications

Synthesis of Quinazolines

o-Aminobenzylamine dihydrochloride is used in the synthesis of 2-substituted quinazolines . This process involves the green oxidation of o-aminobenzylamines, which leads to the practical construction of nitrogen-containing heterocycles . The method developed for this synthesis is metal-free and uses atmospheric oxygen, making it a more environmentally friendly approach .

Development of Green Chemistry

The compound plays a significant role in the development of green chemistry. It is used in the synthesis of 2-substituted quinazoline derivatives by the 4,6-dihydroxysalicylic acid-catalyzed oxidative condensation of o-aminobenzylamines and benzylamines . This method is resource-recyclable and highly atom-economical, contributing to the mitigation of the environmental impact of manufacturing processes .

Pharmaceutical Manufacturing

o-Aminobenzylamine dihydrochloride is used in the practical synthesis of a series of nitrogen-containing heterocycles . These heterocycles are essential in the manufacturing of pharmaceuticals . The findings from this research are expected to contribute to the development of practical synthesis methods for pharmaceutical manufacturing .

Industrial Applications

The compound is also used in industrial applications. The green oxidation method developed using o-aminobenzylamine dihydrochloride can be expanded to gram-scale synthesis . This makes it a practical method for industrial applications .

Transition-Metal-Free Synthesis

o-Aminobenzylamine dihydrochloride is used in the transition-metal-free synthesis of quinazolines . This method provides an alternative way to access several biologically active heterocycles .

Oxidative Dehydrogenation

The compound is used in the oxidative dehydrogenation of C–C and C–N bonds . This process provides a convenient approach to access diverse (dihydro)heteroaromatic compounds .

properties

IUPAC Name

2-(aminomethyl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.2ClH/c8-5-6-3-1-2-4-7(6)9;;/h1-4H,5,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBZDLPGORORCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494024
Record name 2-(Aminomethyl)aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Aminobenzylamine dihydrochloride

CAS RN

29483-71-4
Record name 2-(Aminomethyl)aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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